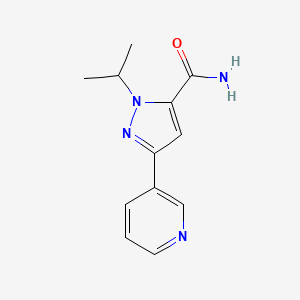

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyridinyl group

Preparation Methods

The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia in the presence of coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the pyridinyl group.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases or acids like sodium hydroxide or hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrazole and pyridine derivatives.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely and are typically identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: This compound differs by having an amine group instead of a carboxamide group.

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of a carboxamide group.

1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]cinnolin-2-one: This compound features a different heterocyclic core but shares the isopropyl and pyridinyl substitutions.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide (CAS No. 2098050-60-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O with a molecular weight of 230.27 g/mol. The structure features a pyrazole ring substituted with an isopropyl group and a pyridine moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro studies have shown that pyrazole derivatives can inhibit the growth of cancer cells such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.07 µM to 49.85 µM depending on structural modifications .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | A549 | 26 | Cell cycle arrest |

| Compound C | HepG2 | 0.71 | VEGF inhibition |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Induction of Apoptosis : Many pyrazole derivatives trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies and Research Findings

- Antitumor Activity : A study by Wei et al. demonstrated that pyrazole derivatives exhibit potent antitumor activity through mechanisms involving apoptosis and autophagy modulation in A549 cell lines .

- Targeting Aurora Kinases : Research has indicated that certain pyrazole derivatives can selectively inhibit Aurora-A kinase, which is implicated in cancer cell proliferation. For instance, compounds with similar structures to this compound showed IC50 values as low as 0.067 µM against this target .

- Neuroprotective Effects : Emerging evidence suggests that some pyrazole derivatives may also possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .

Properties

Molecular Formula |

C12H14N4O |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C12H14N4O/c1-8(2)16-11(12(13)17)6-10(15-16)9-4-3-5-14-7-9/h3-8H,1-2H3,(H2,13,17) |

InChI Key |

VTHWMDRBRANSQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.